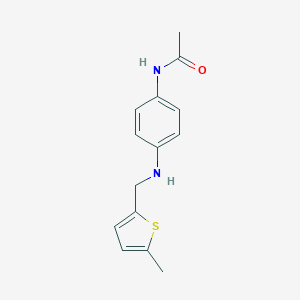![molecular formula C13H14FNO B502351 N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B502351.png)
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine typically involves the reaction of furan derivatives with ethanamine under specific conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Catalysts such as palladium or nickel are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce furan alcohols or amines.
Applications De Recherche Scientifique
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethyl-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine: This compound has a similar structure but with an ethyl group instead of an ethanamine group.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with different functional groups.
Uniqueness
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine is unique due to its specific combination of a fluorophenyl group and a furan ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H14FNO |
|---|---|
Poids moléculaire |
219.25g/mol |
Nom IUPAC |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine |
InChI |
InChI=1S/C13H14FNO/c1-2-15-9-12-7-8-13(16-12)10-3-5-11(14)6-4-10/h3-8,15H,2,9H2,1H3 |
Clé InChI |
UCXOKIBFFAIZJW-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC=C(O1)C2=CC=C(C=C2)F |
SMILES canonique |
CCNCC1=CC=C(O1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B502268.png)
![4-AMINO-N-[2-({[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE](/img/structure/B502270.png)
![2-{4-[(Cyclooctylamino)methyl]-2-methoxyphenoxy}-1-(piperidin-1-yl)ethanone](/img/structure/B502272.png)
![BENZYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE](/img/structure/B502274.png)
![2-[(2-{[2-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)amino]ethanol](/img/structure/B502275.png)
SULFANYL]PROPYL})AMINE](/img/structure/B502278.png)
![{[5-(2-Fluorophenyl)-2-furyl]methyl}(pyridin-2-ylmethyl)amine](/img/structure/B502279.png)
![N-(5-chloro-2-methoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B502280.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B502283.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopropylamine](/img/structure/B502284.png)

![2-(2-Methoxy-6-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B502286.png)
![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B502287.png)
![1-[5-(2-fluorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502288.png)
